molecular formula C20H17N5O2S B2952034 2-(4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carbonyl)-1,3-benzothiazole CAS No. 1396809-82-7

2-(4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carbonyl)-1,3-benzothiazole

货号: B2952034
CAS 编号: 1396809-82-7
分子量: 391.45
InChI 键: AQHCLSBWUVDVBU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-(4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carbonyl)-1,3-benzothiazole is a heterocyclic hybrid molecule featuring a pyrazolo[1,5-a]pyridine core linked via a piperazine-carbonyl bridge to a benzothiazole moiety. This structural architecture combines two pharmacologically significant motifs:

  • Pyrazolo[1,5-a]pyridine: A nitrogen-rich fused bicyclic system known for its role in kinase inhibition and anticancer activity .
  • Benzothiazole: A sulfur-containing heterocycle associated with antimicrobial, antitumor, and anti-inflammatory properties .
    The piperazine linker enhances solubility and provides conformational flexibility, which may improve target binding .

属性

IUPAC Name

[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S/c26-19(14-13-21-25-8-4-3-6-16(14)25)23-9-11-24(12-10-23)20(27)18-22-15-5-1-2-7-17(15)28-18/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHCLSBWUVDVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=C3C=CC=CN3N=C2)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carbonyl)-1,3-benzothiazole typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to achieve large-scale production while maintaining the quality and consistency of the compound .

化学反应分析

Types of Reactions

2-(4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carbonyl)-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

科学研究应用

2-(4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carbonyl)-1,3-benzothiazole has a wide range of scientific research applications, including:

作用机制

The mechanism of action of 2-(4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine-1-carbonyl)-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of critical biochemical pathways, which is particularly useful in the context of cancer treatment .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Core Structure Key Substituents Molecular Weight (g/mol) Reported Activity Reference
Target Compound Pyrazolo[1,5-a]pyridine + Benzothiazole Piperazine-carbonyl bridge ~406 (estimated) Potential kinase inhibition
Gemnelatinib Pyrazolo[1,5-a]pyrimidine Piperazine-oxetan-3-yl linkage 529.5 Serine/threonine kinase inhibitor
4-(6-{4-[2-(Piperidin-1-yl)ethoxy]phenyl}pyrazolo[1,5-a]pyrimidin-3-yl)pyridine Pyrazolo[1,5-a]pyrimidine Piperidin-ethoxy-phenyl group 443.5 Kinase inhibition (hypothesized)
1,3,6-Triphenyl-4-methylpyrazolopyridine Pyrazolo[3,4-b]pyridine Phenyl and methyl substituents 371.4 Synthetic intermediate
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Pyrazolo-triazolo-pyrimidine Triazole fusion 288.3 Isomerization studies

Key Differences and Implications

Core Heterocycle Variability: The target compound’s pyrazolo[1,5-a]pyridine core differs from pyrazolo[3,4-d]pyrimidine (e.g., gemnelatinib) in ring fusion position, which affects electron distribution and planarity. This may alter binding to kinase ATP pockets . Benzothiazole vs.

Linker Modifications :

  • The piperazine-carbonyl bridge in the target compound contrasts with gemnelatinib’s piperazine-oxetan-3-yl group. The carbonyl group may reduce metabolic stability but improve synthetic accessibility .

Synthetic Challenges :

  • The target compound’s synthesis likely requires coupling benzothiazole-2-carboxylic acid with a pyrazolo[1,5-a]pyridine-piperazine intermediate, a step prone to steric hindrance compared to simpler pyrazolopyrimidines .
  • Isomerization risks observed in pyrazolo-triazolo-pyrimidines (e.g., compound 6 vs. 8 in ) highlight the need for precise reaction control during synthesis.

Biological Activity Trends :

  • Pyrazolo[1,5-a]pyridine derivatives (e.g., WHO-listed gemnelatinib) show kinase inhibition, while benzothiazoles (e.g., compound 5k in ) exhibit antimicrobial effects. The hybrid structure may combine these activities, though empirical validation is needed .

Research Findings and Data

Physicochemical Properties (Estimated)

Property Target Compound Gemnelatinib 1,3,6-Triphenylpyrazolopyridine
LogP (lipophilicity) ~3.2 ~2.8 ~4.1
Solubility (µg/mL) ~15 (aqueous) ~50 (DMSO) <5 (aqueous)
Hydrogen Bond Donors 2 4 0

Activity Comparison

  • Kinase Inhibition : Gemnelatinib (IC₅₀ = 0.7 nM for AXL kinase) outperforms pyrazolo[3,4-b]pyridines (IC₅₀ > 1 µM) due to optimized oxetan-3-yl substituents . The target compound’s benzothiazole may enhance selectivity for tyrosine kinases.
  • Antimicrobial Activity : Benzothiazole derivatives (e.g., compound 5k in ) inhibit Fusarium graminearum at 50 µg/mL, comparable to commercial agents. The target compound’s dual heterocycles may broaden this spectrum .

常见问题

Q. Example Protocol :

Synthesize 3-(1H-indol-3-yl)-1H-pyrazol-5-amine via hydrazine hydrate and 3-cyanoacetylindole in ethanol .

React with 1,3-biselectrophilic reagents (e.g., triethyl orthoformate) to form pyrazolo[1,5-a]pyrimidines .

Couple with 1,3-benzothiazole-2-carbonyl chloride via piperazine under Schotten-Baumann conditions .

Advanced: How can regioselectivity challenges in pyrazolo[1,5-a]pyridine synthesis be addressed?

Methodological Answer:
Regioselectivity in cycloaddition or cyclization reactions is influenced by electronic and steric factors:

  • Electronic effects : Electron-withdrawing groups (e.g., carbonyls) on pyridine N-imides direct cycloaddition to form 4-substituted pyrazolo[1,5-a]pyridines .
  • Steric hindrance : Bulky substituents at the 3-position of pyridine N-imides favor 6-substituted products due to reduced steric clash during transition state formation .
  • Hydrogen bonding : Protic solvents or reagents (e.g., ethanol) can stabilize intermediates, altering regioselectivity .

Case Study :
Ethyl propiolate reacts with 3-substituted pyridine N-imides to yield ethyl pyrazolo[1,5-a]pyridine-3-carboxylates. Substituents like -NO₂ (electron-withdrawing) favor 4-substitution, while -Me (electron-donating) shifts selectivity to 6-substitution .

Basic: What characterization techniques validate the structure of such hybrid compounds?

Methodological Answer:

  • Elemental analysis : Confirms molecular formula (e.g., C, H, N content) .
  • Spectral data :
    • FT-IR : Identifies carbonyl (1650–1750 cm⁻¹) and amine (3200–3400 cm⁻¹) groups .
    • NMR : ¹H/¹³C NMR distinguishes aromatic protons (δ 6.5–8.5 ppm) and piperazine/amide signals (δ 2.5–4.0 ppm) .
    • Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Example :
For 2-(4,5-dihydro-1H-pyrazol-1-yl)-1,3-benzothiazole derivatives, ¹H NMR shows benzothiazole protons at δ 7.2–7.8 ppm and pyrazole NH₂ at δ 5.1 ppm .

Advanced: How can computational methods optimize bioactivity in hybrid derivatives?

Methodological Answer:

  • DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to model interactions with biological targets .
  • Molecular docking : Simulate binding to enzymes (e.g., PI3Kδ) to prioritize substituents enhancing affinity .
  • ADMET prediction : Use tools like SwissADME to assess drug-likeness (Lipinski/VEBER rules) .

Case Study :
Fluorine substitution at the benzimidazole moiety (Compound 12, IC₅₀ = 2.7 µM) improved PI3Kδ inhibition by enhancing hydrophobic interactions and metabolic stability .

Basic: What biological activities are reported for this compound class?

Methodological Answer:

  • Antitumor activity : Pyrazolo[1,5-a]pyrimidine derivatives (e.g., compound 7c) inhibit HEPG2 liver carcinoma (IC₅₀ = 2.70 µM) .
  • Enzyme modulation : Benzothiazole-pyrazole hybrids inhibit AST/ALT enzymes (e.g., compound A2: 45% inhibition at 10 µM) .

Q. Table 1: Biological Activity Data

CompoundTargetIC₅₀/ActivityReference
7cHEPG22.70 ± 0.28 µM
A2AST/ALT45% inhibition
12 (Fluorine)PI3Kδ2.7 µM

Advanced: How to resolve contradictions in biological data across studies?

Methodological Answer:
Contradictions often arise from experimental variables:

  • Cell line specificity : HEPG2 (liver) vs. MCF7 (breast) may show differing sensitivities .
  • Assay conditions : Varying pH, serum content, or incubation time alters compound stability .
  • Structural analogs : Minor substituent changes (e.g., -Cl vs. -CF₃) drastically affect potency .

Example :
Compound 7c (IC₅₀ = 2.70 µM in HEPG2) vs. A5 (IC₅₀ = 4.90 µM in enzyme assays) highlights target-specific disparities.

Advanced: How do structural modifications influence SAR in this scaffold?

Methodological Answer:

  • Piperazine linker : Rigidifies the structure, improving target binding .
  • Benzothiazole substitution : Electron-withdrawing groups (e.g., -F) enhance metabolic stability .
  • Pyrazole ring : N-methylation reduces polarity, increasing membrane permeability .

Q. Table 2: SAR Examples

ModificationEffect on ActivityReference
Fluorine at benzimidazole↑ PI3Kδ inhibition (2.7 µM → 1.9 µM)
-Cl substituent↑ Enzyme inhibition (A2: 45% → 60%)

Basic: How to assess drug-likeness of these compounds?

Methodological Answer:

  • Lipinski’s Rule of Five : Ensure molecular weight <500, LogP <5, H-bond donors ≤5, acceptors ≤10 .
  • Veber’s criteria : Polar surface area <140 Ų, rotatable bonds ≤10 .

Example :
Pyrazolo[1,5-a]pyridine derivatives with MW ~450 and LogP ~3.5 comply with both rules, suggesting oral bioavailability .

Advanced: What stability/degradation studies are critical for this compound?

Methodological Answer:

  • Thermal stability : TGA/DSC to assess decomposition points (>200°C preferred) .
  • Hydrolytic stability : Test in PBS (pH 7.4) to identify labile bonds (e.g., amides) .
  • Light sensitivity : Store in amber vials if UV-Vis shows photodegradation .

Q. Handling Guidelines :

  • Avoid heat/sparks (P210) .
  • Use anhydrous conditions for hygroscopic intermediates .

Advanced: What role do heterocyclic components play in bioactivity?

Methodological Answer:

  • Pyrazolo[1,5-a]pyridine : Mimics purine rings, enabling kinase inhibition via ATP-binding pocket interactions .
  • Benzothiazole : Enhances π-π stacking with aromatic residues in enzyme active sites .
  • Piperazine : Improves solubility and conformational flexibility for target engagement .

Example :
In PI3Kδ inhibitors, the pyrazolo[1,5-a]pyrimidine core mimics adenine, while the benzothiazole moiety stabilizes hydrophobic interactions .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。